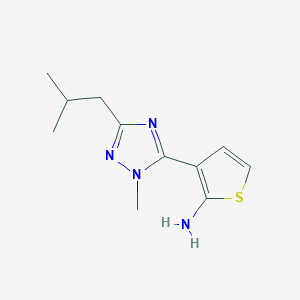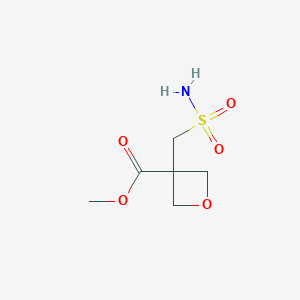
(R)-tert-Butyl 2-isothiocyanato-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl 2-isothiocyanato-3-phenylpropanoate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenylpropanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-isothiocyanato-3-phenylpropanoate typically involves the reaction of ®-tert-Butyl 2-amino-3-phenylpropanoate with thiophosgene (CSCl2). The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group. The general reaction scheme is as follows:
(R)-tert-Butyl 2-amino-3-phenylpropanoate+CSCl2→(R)-tert-Butyl 2-isothiocyanato-3-phenylpropanoate+HCl
Industrial Production Methods
Industrial production of ®-tert-Butyl 2-isothiocyanato-3-phenylpropanoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-Butyl 2-isothiocyanato-3-phenylpropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cycloaddition: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as ethanol or acetonitrile at room temperature.
Cycloaddition: Reactions are often performed in the presence of a catalyst such as a Lewis acid, under mild heating conditions.
Major Products
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-tert-Butyl 2-isothiocyanato-3-phenylpropanoate is used as a building block for the synthesis of various heterocyclic compounds. Its reactivity with nucleophiles makes it a versatile intermediate in the preparation of complex molecules.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and pharmaceuticals. Its ability to form stable thiourea and carbamate derivatives makes it useful in the development of drugs targeting specific enzymes and receptors.
Industry
In the industrial sector, ®-tert-Butyl 2-isothiocyanato-3-phenylpropanoate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes and formulations.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl 2-isothiocyanato-3-phenylpropanoate involves the formation of covalent bonds with nucleophilic sites on target molecules. The isothiocyanate group reacts with amino, hydroxyl, and thiol groups on proteins and other biomolecules, leading to the formation of stable adducts. This covalent modification can alter the activity of enzymes and receptors, thereby modulating biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-isothiocyanato-3-phenylpropanoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Ethyl 2-isothiocyanato-3-phenylpropanoate: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.
tert-Butyl 2-isothiocyanato-3-(4-methylphenyl)propanoate: Similar structure but with a methyl-substituted phenyl group.
Uniqueness
®-tert-Butyl 2-isothiocyanato-3-phenylpropanoate is unique due to its specific stereochemistry and the presence of a bulky tert-butyl ester group. This structural feature can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C14H17NO2S |
|---|---|
Poids moléculaire |
263.36 g/mol |
Nom IUPAC |
tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate |
InChI |
InChI=1S/C14H17NO2S/c1-14(2,3)17-13(16)12(15-10-18)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3/t12-/m1/s1 |
Clé InChI |
QCPIKBRIRASDSL-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)N=C=S |
SMILES canonique |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B13526504.png)
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13526513.png)


![1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene](/img/structure/B13526526.png)





![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylicacid](/img/structure/B13526561.png)
